
5-Oxo-heptanoic acid
Overview
Description
5-Oxo-heptanoic acid (CAS RN: 3637-13-6) is a seven-carbon aliphatic carboxylic acid featuring a ketone group at the fifth carbon position. Its molecular formula is C₇H₁₂O₃, with an average molecular mass of 144.17 g/mol and a monoisotopic mass of 144.07864 g/mol . The compound is structurally characterized by a linear chain with a carboxylic acid terminus (-COOH) at carbon 1 and a ketone (-C=O) at carbon 5. Key identifiers include ChemSpher ID 4446106 and MDL number MFCD01320159 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Oxo-heptanoic acid can be synthesized through multiple synthetic routes. One common method involves the oxidation of heptanal using strong oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydroformylation of hexene followed by oxidation .
Industrial Production Methods: This process involves the addition of a formyl group and a hydrogen atom to a carbon-carbon double bond in alkenes, followed by oxidation to form the desired carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-heptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols for esterification, amines for amidation.
Major Products Formed:
Oxidation: Heptanedioic acid.
Reduction: 5-Hydroxy-heptanoic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
5-Oxo-heptanoic acid is widely utilized as an intermediate in the synthesis of more complex organic compounds. Its dual functional groups (ketone and carboxylic acid) enable it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry.
Example: Synthesis of (+)-Cassiol
This compound serves as a crucial starting material in the formal synthesis of (+)-cassiol. It reacts with chiral auxiliaries to form bicyclic lactams, which are key intermediates for further reactions that construct quaternary chiral centers.
Biological Research
Metabolic Pathways
Research indicates that this compound may play a significant role in lipid metabolism and energy production. Its involvement in metabolic pathways suggests potential implications for understanding metabolic disorders and developing biomarkers for certain diseases.
Therapeutic Investigations
The compound is being studied for its therapeutic effects, particularly as a precursor for drug synthesis. For instance, it has been investigated for its protective effects against respiratory viral infections when used in formulations such as Ingavirin, which contains this compound .
Pharmaceutical Applications
Anti-Viral Properties
Ingavirin, a low-molecular-weight compound containing this compound, has shown protective effects against various respiratory viruses, including influenza A and adenoviruses. Studies have demonstrated that it reduces viral titers and improves tissue morphology in infected animal models, indicating its potential as an antiviral agent .
Potential Drug Development
Given its biological activity, this compound is being explored for its potential in developing new therapeutic agents targeting viral infections and possibly other diseases linked to metabolic dysregulation .
Industrial Applications
Flavor and Fragrance Industry
this compound is utilized in the production of flavors and fragrances due to its unique chemical properties. Its ability to act as a building block for various compounds makes it valuable in creating diverse aromatic profiles.
Polymer Production
The compound also finds application in the synthesis of polymers, where it serves as a monomer or additive that contributes to the material's properties.
Data Table: Comparative Analysis of this compound Applications
Application Area | Specific Use | Example/Outcome |
---|---|---|
Chemical Synthesis | Intermediate for complex organic molecules | Synthesis of (+)-cassiol |
Biological Research | Role in metabolic pathways | Potential biomarker for metabolic disorders |
Pharmaceutical | Anti-viral properties | Protective effects in respiratory infections |
Industrial | Flavor/fragrance production | Building block for aromatic compounds |
Polymer production | Used as a monomer or additive |
Case Studies
-
Study on Ingavirin's Efficacy :
In vivo experiments demonstrated that Ingavirin significantly reduced mortality and viral load in animals infected with influenza A virus compared to control groups. The study highlighted the importance of this compound in enhancing therapeutic outcomes against viral infections . -
Metabolic Pathway Research :
Research exploring the metabolic effects of this compound revealed its potential role as a biomarker for certain diseases, suggesting avenues for further investigation into its applications in clinical diagnostics.
Mechanism of Action
The mechanism of action of 5-Oxo-heptanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive compounds. The ketone and carboxylic acid functional groups allow it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 5-Oxo-heptanoic acid with two primary analogs: 5-Oxohexanoic acid (6-carbon chain) and 5-Oxooctanoic acid (8-carbon chain). These compounds share identical functional groups (carboxylic acid and ketone) but differ in chain length, leading to variations in physicochemical properties and applications.
Structural and Molecular Comparisons
Table 1: Molecular Data of 5-Oxo Alkanoic Acids
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features |
---|---|---|---|---|
5-Oxohexanoic acid | C₆H₁₀O₃ | 130.14 | 3128-06-3 | 6-carbon chain, 5-oxo group |
This compound | C₇H₁₂O₃ | 144.17 | 3637-13-6 | 7-carbon chain, 5-oxo group |
5-Oxooctanoic acid | C₈H₁₄O₃ | 158.20 | 3637-14-7 | 8-carbon chain, 5-oxo group |
Structural Insights :
- Chain Length: Increasing chain length correlates with higher molecular weight and hydrophobicity. For instance, 5-Oxooctanoic acid (C8) has a logP value ~0.5 units higher than 5-Oxohexanoic acid (C6), suggesting reduced aqueous solubility in longer-chain analogs .
- Ketone Position : The ketone at carbon 5 (relative to the carboxylic acid) creates a γ-ketocarboxylic acid structure, influencing intramolecular interactions and reactivity .
Physicochemical Properties
- Acidity: All three compounds exhibit acidity from the carboxylic acid group (pKa ~4.5–5.0). The ketone’s electron-withdrawing effect slightly enhances acidity compared to non-oxo alkanoic acids .
- Solubility: Aqueous solubility decreases with chain elongation. 5-Oxohexanoic acid (C6) is miscible in water, whereas 5-Oxooctanoic acid (C8) requires polar aprotic solvents for dissolution .
Biological Activity
5-Oxo-heptanoic acid (C7H12O3), a seven-carbon fatty acid derivative, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms, and applications.
Chemical Structure and Properties
This compound is characterized by its ketone functional group located at the fifth carbon of the heptanoic acid chain. This structural feature is significant as it influences the compound's reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria.
- Metabolic Effects : It may play a role in metabolic pathways, particularly in lipid metabolism and energy production.
- Potential Therapeutic Applications : Due to its biological activity, it is being explored as a candidate for therapeutic applications, particularly in metabolic disorders.
Antimicrobial Activity
The antimicrobial properties of this compound have been documented in several studies. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 12.5 µg/mL | 25 µg/mL |
Escherichia coli | 25 µg/mL | 50 µg/mL |
Pseudomonas aeruginosa | >100 µg/mL | Not Active |
The data indicates that while this compound is effective against certain bacterial strains, its activity varies significantly among different species.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Disruption of Bacterial Membranes : The compound may disrupt the integrity of bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, thereby impairing growth and reproduction.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Antibacterial Study : A study conducted on various extracts containing this compound demonstrated its strong inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antibacterial activity .
- Metabolic Research : Research exploring the role of fatty acids in metabolic pathways has highlighted the potential of this compound in modulating lipid metabolism, suggesting it could influence conditions such as obesity and diabetes .
- Therapeutic Exploration : Investigations into new therapeutic agents have identified this compound as a promising candidate for further development due to its unique structure and biological properties .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-Oxo-heptanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves ketone formation via oxidation of heptanoic acid derivatives or condensation reactions. For example, controlled oxidation of 7-hydroxyheptanoic acid using pyridinium chlorochromate (PCC) under anhydrous conditions can yield this compound. Purification often employs recrystallization or column chromatography, with purity verified by thin-layer chromatography (TLC) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Confirm the carbonyl (C=O) peak at ~200–220 ppm in NMR and absence of hydroxyl protons in NMR.
- IR : Detect the carboxylic acid O-H stretch (~2500–3300 cm) and ketone C=O stretch (~1700 cm).
- GC-MS : Verify molecular ion peaks at m/z 144 (CHO) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound in experimental settings?
- Methodological Answer : Although specific safety data for this compound is limited, general precautions for carboxylic acids and ketones apply:
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and eye protection to prevent skin/eye irritation.
- Store in airtight containers away from oxidizers (e.g., peroxides) to minimize flammability risks .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported reactivity or stability of this compound under varying conditions?
- Methodological Answer :
- Controlled Replication : Reproduce studies under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Environmental Screening : Test reactivity in solvents of varying polarity (e.g., DMSO vs. hexane) to identify solvent-dependent degradation pathways.
- Kinetic Studies : Use HPLC to monitor reaction rates and identify intermediates that may explain instability .
Q. How can computational chemistry tools predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer :
- Retrosynthesis Analysis : Tools like Pistachio or Reaxys databases can propose synthetic routes by breaking down the molecule into accessible precursors.
- DFT Calculations : Simulate transition states to predict regioselectivity in nucleophilic attacks (e.g., at the ketone vs. carboxylic acid group).
- Molecular Dynamics : Model interactions with enzymes or catalysts to identify binding sites for functionalization .
Q. What mechanistic studies are essential to elucidate the role of this compound in enzymatic or catalytic processes?
- Methodological Answer :
- Isotopic Labeling : Use -labeled water to trace oxygen incorporation during enzymatic oxidation.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
- X-ray Crystallography : Resolve enzyme-substrate complexes to map active-site interactions, particularly with dehydrogenase enzymes .
Q. Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the acidity (pKa) of this compound?
- Methodological Answer :
- Standardized Titration : Perform potentiometric titrations in uniform ionic strength buffers (e.g., 0.1 M KCl).
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., 4-oxohexanoic acid) to validate trends.
- Computational Validation : Use COSMO-RS models to predict pKa values and compare with experimental results .
Application-Oriented Questions
Q. What role does this compound play in the biosynthesis of polyketides or fatty acid derivatives?
- Methodological Answer :
- Pathway Inhibition : Use gene knockout strains (e.g., in E. coli) to disrupt polyketide synthase (PKS) activity and observe metabolite accumulation.
- Stable Isotope Probing : Feed -labeled this compound to track incorporation into lipid chains via GC-MS .
Properties
IUPAC Name |
5-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHADZMIQVBXNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957697 | |
Record name | 5-Oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-13-6 | |
Record name | 5-Oxoheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3637-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxoheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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